

Pentafluorophenyl Chloroformate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pentafluorophenyl chloroformate	
Cat. No.:	B2874653	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl chloroformate (PFPC) is a highly reactive organofluorine compound valued in organic synthesis for its role as a potent acylating agent. Its unique chemical properties, driven by the strongly electron-withdrawing pentafluorophenyl group, make it an essential reagent for the formation of active esters, carbamates, and other derivatives under mild conditions. This guide provides an in-depth overview of the properties, reactivity, applications, and handling of **pentafluorophenyl chloroformate**, tailored for professionals in research and drug development.

Core Properties of Pentafluorophenyl Chloroformate

The fundamental properties of **pentafluorophenyl chloroformate** are summarized below. While specific experimental values for properties like boiling and melting points are not readily available in the provided search results, the key identifiers and computed properties are well-documented.

Table 1: Physicochemical Properties of Pentafluorophenyl Chloroformate



Property	Value	
IUPAC Name	(2,3,4,5,6-pentafluorophenyl) carbonochloridate[1]	
Molecular Formula	C7CIF5O2[1]	
Molecular Weight	246.52 g/mol [1]	
CAS Number	36919-02-5[1]	
InChlKey	PQBYMIGEEFVPNG-UHFFFAOYSA-N[1]	
Physical Form	Data not available in search results.	
Boiling Point	Data not available in search results.	
Melting Point	Data not available in search results.	
Density	Data not available in search results.	

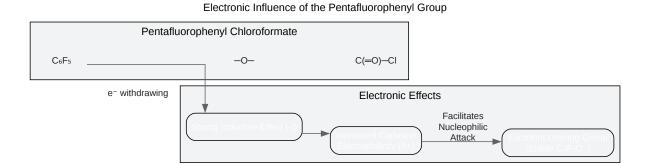
Note: For the related compound Pentafluorophenyl chlorothionoformate (CAS 135192-53-9), the boiling point is reported as 98-102 °C at 50 mmHg and the density as 1.635 g/mL at 25 °C. [2][3]

Chemical Reactivity and Mechanism

The reactivity of **pentafluorophenyl chloroformate** is dominated by the powerful electrophilic character of its carbonyl carbon. This is a direct consequence of the electronic effects exerted by the pentafluorophenyl (PFP) group.[4]

The five highly electronegative fluorine atoms on the aromatic ring create a strong inductive electron-withdrawing effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4] Furthermore, the pentafluorophenoxide anion is an exceptionally stable and efficient leaving group, which facilitates the reaction.[4]





Click to download full resolution via product page

Inductive effect enhancing reactivity.

The core reaction mechanism is a nucleophilic substitution at the carbonyl carbon. This pathway is common for a wide range of nucleophiles, including amines, alcohols, and thiols, and typically proceeds under mild conditions.[4] The reaction is highly regioselective, with the attack occurring exclusively at the chloroformate's carbonyl carbon.[4]

Nucleophilic attack on the carbonyl carbon.

Applications in Research and Drug Development

Pentafluorophenyl chloroformate's high reactivity makes it a versatile tool in several key areas of chemical and pharmaceutical research.

Active Ester Synthesis for Peptide Chemistry

PFPC is instrumental in creating activated pentafluorophenyl (PFP) esters. These esters are relatively stable yet sufficiently reactive for efficient coupling reactions, such as the formation of amide bonds in peptide synthesis, with minimal side products.[4]

Carbamate and Carbonate Formation



The reaction of PFPC with primary and secondary amines is a robust and efficient method for forming carbamates.[4] These carbamate linkages are important in drug design and for creating protecting groups for amines. Similarly, its reaction with alcohols and phenols yields mixed carbonates.[4]

Derivatization for Chromatographic Analysis

In analytical chemistry, PFPC serves as an excellent derivatizing agent, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[4] Many polar compounds, such as amino acids, phenols, and fatty alcohols, are not sufficiently volatile for direct GC analysis. Derivatization with PFPC converts these analytes into less polar and more volatile derivatives, which improves their chromatographic behavior and allows for better separation and detection. [4] The presence of the highly electronegative pentafluorophenyl group enhances sensitivity in techniques like electron capture detection (ECD).[4]



Workflow: Derivatization for GC-MS Analysis

Sample Preparation Analyte in Solution (e.g., Amine, Alcohol) Add PFPC and Base (e.g., Pyridine, TEA) Derivatization Reaction Incubate (Mild Conditions) Aqueous Workup / Extraction Analysis Inject into GC-MS Separation & Detection

Click to download full resolution via product page

Typical workflow for analyte derivatization.

Experimental Protocols

While specific, detailed protocols for **pentafluorophenyl chloroformate** are highly dependent on the substrate, the following sections provide generalized methodologies for common applications based on procedures for analogous reagents.



General Procedure for Active Ester Formation

This procedure describes the formation of a pentafluorophenyl active ester from a carboxylic acid, adapted from a method for isonicotinic acid.[5] This method first converts the carboxylic acid to an acyl chloride.

- Acyl Chloride Formation: The carboxylic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, at room temperature to produce the corresponding acyl chloride hydrochloride.[5]
- Esterification: The acyl chloride is suspended in a suitable solvent like tetrahydrofuran (THF). Pentafluorophenol (1.0 equivalent) is added to the suspension.[5]
- Base Addition: A non-nucleophilic base, such as triethylamine (TEA, ~2.8 equivalents), is added slowly to the stirred suspension.[5]
- Reaction: The mixture is stirred at room temperature for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[5]
- Work-up: The resulting mixture is filtered to remove the triethylamine hydrochloride salt. The
 filtrate is concentrated under reduced pressure. The residue can then be purified, for
 example, by recrystallization from a solvent like hexane.[5]

General Procedure for Carbamate Synthesis from an Amine

This protocol outlines the general steps for reacting an amine with a chloroformate reagent to yield a carbamate.

- Dissolution: Dissolve the primary or secondary amine in a suitable aprotic solvent, such as dichloromethane (DCM) or THF.
- Base Addition: Add a non-nucleophilic base, like pyridine or triethylamine (1.0-1.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.
- Cooling: Cool the reaction mixture in an ice bath (0 °C).



- Reagent Addition: Slowly add pentafluorophenyl chloroformate (1.0 equivalent) to the cooled, stirred solution.
- Reaction: Allow the reaction to proceed at 0 °C for a few hours, then warm to room temperature and stir overnight.[6]
- Work-up: The reaction is typically quenched with water or a dilute aqueous acid. The organic layer is separated, washed, dried over an agent like MgSO₄ or Na₂SO₄, and concentrated in vacuo. The crude product can be purified by column chromatography or recrystallization.

Safety Information

Pentafluorophenyl chloroformate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information for **Pentafluorophenyl Chloroformate**[1]

Hazard Code	Description
H227	Combustible liquid
H302	Harmful if swallowed
H312	Harmful in contact with skin
H314	Causes severe skin burns and eye damage
H332	Harmful if inhaled

Due to its reactivity, it is sensitive to moisture and should be stored under an inert atmosphere. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this reagent.

Conclusion

Pentafluorophenyl chloroformate is a powerful and versatile reagent in modern organic synthesis. Its high electrophilicity, conferred by the pentafluorophenyl group, allows for efficient and clean reactions with a wide array of nucleophiles under mild conditions. For professionals in drug discovery and chemical research, a thorough understanding of its properties and



reactivity is key to leveraging its potential in the synthesis of peptides, carbamate-containing molecules, and for the analytical derivatization of complex polar compounds. Proper handling and safety precautions are essential when working with this reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pentafluorophenyl chloroformate | C7ClF5O2 | CID 14090568 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentafluorophenyl chlorothionoformate 96 135192-53-9 [sigmaaldrich.com]
- 3. PENTAFLUOROPHENYL CHLOROTHIONOFORMATE CAS#: 135192-53-9 [m.chemicalbook.com]
- 4. Pentafluorophenyl chloroformate | 36919-02-5 | Benchchem [benchchem.com]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pentafluorophenyl Chloroformate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2874653#what-are-the-properties-of-pentafluorophenyl-chloroformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com